
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexyl ring with an ethynyl substituent, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with an ethynyl substituent can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Introduction of the Diphenylsilane Moiety: The diphenylsilane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with an alkyne in the presence of a catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, ethynyl, and diphenylsilane groups, which can participate in different chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in various synthetic and research applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar hydrosilylation reactions.
Cyclohexylmethanol: Shares the cyclohexyl ring structure.
Diphenylsilane: Contains the diphenylsilane moiety.
Uniqueness
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the ethynyl group allows for further functionalization, while the diphenylsilane moiety provides stability and compatibility with various chemical environments.
Properties
Molecular Formula |
C25H32OSi |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
tert-butyl-[(4-ethynylcyclohexyl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32OSi/c1-5-21-16-18-22(19-17-21)20-26-27(25(2,3)4,23-12-8-6-9-13-23)24-14-10-7-11-15-24/h1,6-15,21-22H,16-20H2,2-4H3 |
InChI Key |
OIVNZAJEAVVNST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


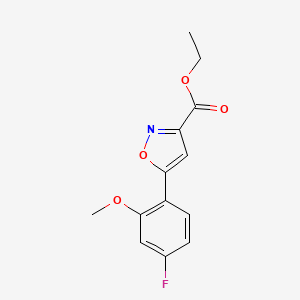
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

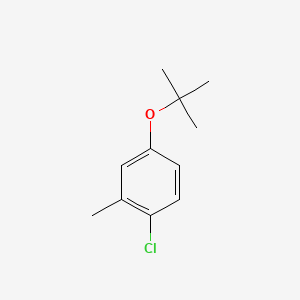




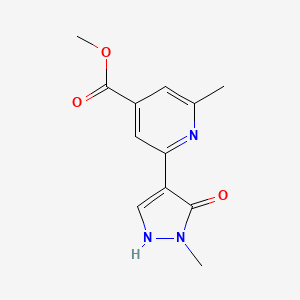
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
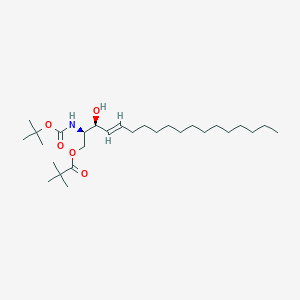
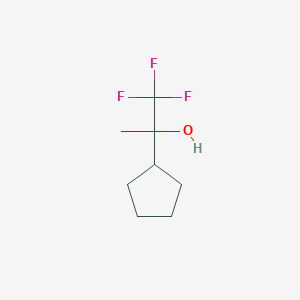
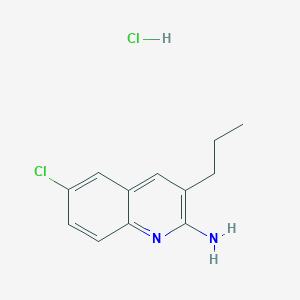
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
